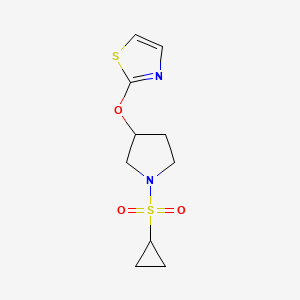

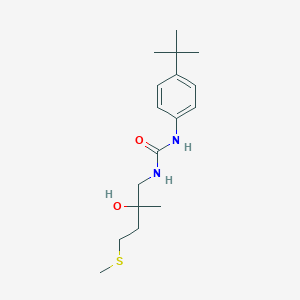

![molecular formula C12H17NOS B2714254 7-Thiophen-2-yl-6-oxa-9-azaspiro[4.5]decane CAS No. 1489553-91-4](/img/structure/B2714254.png)

7-Thiophen-2-yl-6-oxa-9-azaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Thiophen-2-yl-6-oxa-9-azaspiro[4.5]decane” is a chemical compound with the molecular formula C12H17NOS and a molecular weight of 223.33 . It is a complex molecule that contains a total of 37 bonds, including 18 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 2 five-membered rings, and 1 six-membered ring .

Molecular Structure Analysis

The molecular structure of “7-Thiophen-2-yl-6-oxa-9-azaspiro[4.5]decane” is quite complex. It contains a spirocyclic core, which is a common feature in many biologically active molecules . The molecule also contains a thiophene ring, an oxygen atom (in the 6-position), and a nitrogen atom (in the 9-position), all of which are incorporated into the spirocyclic structure .Applications De Recherche Scientifique

Materials Science and Organic Electronics

Thiophenes, including derivatives like our compound, serve as essential building blocks in materials science. Their peculiar redox potentials make them ideal for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The stability of the conjugated chain and favorable charge transport properties arise from the high polarizability of the thiophene rings .

Heterocyclic Synthesis

The compound’s spirocyclic structure makes it valuable in heterocyclic synthesis. Researchers have explored ring-forming multicomponent reactions to synthesize thiophenes and their derivatives. These synthetic strategies are crucial for producing thiophenes efficiently, given their prevalence in natural products and pharmaceutical active compounds .

Free Radical Scavenging Potential

Inspired by the biological activity of related compounds, investigations into the free radical scavenging potential of (Thiophen-2-yl)-4H-chromen-7-yl-sulfonate derivatives have been conducted. These derivatives exhibit promising antioxidant properties, which could have implications in health and disease prevention .

Selective Halogenation and Magnesio-Halogen Exchange

Researchers have selectively halogenated thiophenes at specific positions, such as position-2, followed by iodation at position-5. These functionalized thiophenes are valuable intermediates for further synthetic transformations, including magnesio-halogen exchange reactions .

Nanostructured Models and Imaging

Linear and cyclic topologies of oligothiophenes and polymers serve as nanostructured models for one-dimensional conductive molecular wires. These structures can be imaged using scanning probe and atomic force microscopy. Understanding their behavior contributes to advancements in materials science and nanotechnology .

Low-Cost Organic Solar Cells

For organic solar cells to be economically viable, the molecular materials used should be inexpensive and readily applicable to flexible substrates. Tunable electronic features, controlled by the length of conjugated oligomers, are essential for achieving optimal power efficiencies. Thiophene-based compounds play a crucial role in designing cost-effective organic solar cells .

Mécanisme D'action

Target of Action

“7-(Thiophen-2-yl)-6-oxa-9-azaspiro[4.5]decane” is a complex organic compound that contains a thiophene ring. Thiophenes are important heterocyclic scaffolds that are found in natural products as well as in pharmaceutically active agents . They have attracted considerable interest due to their peculiar redox potentials .

Mode of Action

The exact mode of action of “7-(Thiophen-2-yl)-6-oxa-9-azaspiro[4Thiophene derivatives have been found to interact with various biological targets, influencing their function and leading to changes at the cellular level .

Biochemical Pathways

Without specific information on “7-(Thiophen-2-yl)-6-oxa-9-azaspiro[4.5]decane”, it’s hard to say which biochemical pathways it might affect. Thiophene derivatives are known to be involved in a variety of biochemical processes .

Result of Action

The molecular and cellular effects of “7-(Thiophen-2-yl)-6-oxa-9-azaspiro[4Thiophene derivatives have been found to have various effects at the molecular and cellular level, depending on their specific structure and the targets they interact with .

Propriétés

IUPAC Name |

7-thiophen-2-yl-6-oxa-9-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-2-6-12(5-1)9-13-8-10(14-12)11-4-3-7-15-11/h3-4,7,10,13H,1-2,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHXUCYPSYNCMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CNCC(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Thiophen-2-yl)-6-oxa-9-azaspiro[4.5]decane | |

CAS RN |

1489553-91-4 |

Source

|

| Record name | 7-(thiophen-2-yl)-6-oxa-9-azaspiro[4.5]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

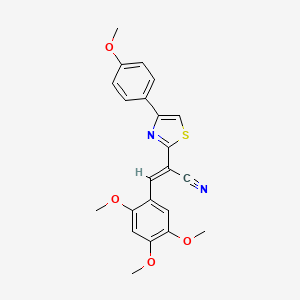

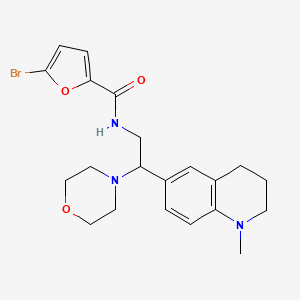

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2714171.png)

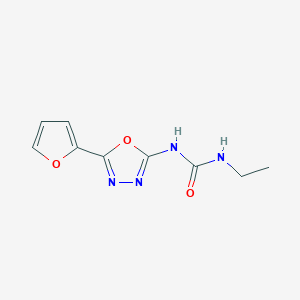

![(E)-5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N'-(3,4,5-trimethoxybenzylidene)thiophene-2-carbohydrazide](/img/structure/B2714175.png)

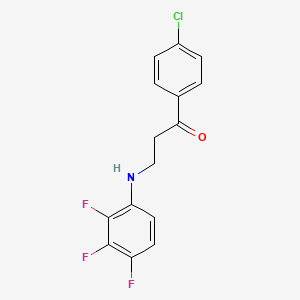

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2714176.png)

![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2714178.png)

![(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid](/img/structure/B2714179.png)

![4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2714180.png)

![2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714187.png)

![4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B2714193.png)